molecular formula C15H22O5 B12565389 3-Cyclohexene-1,1-dicarboxylic acid, 3-acetyl-4-methyl-, diethyl ester CAS No. 190505-24-9

3-Cyclohexene-1,1-dicarboxylic acid, 3-acetyl-4-methyl-, diethyl ester

Cat. No.: B12565389
CAS No.: 190505-24-9
M. Wt: 282.33 g/mol
InChI Key: LSYFLETYJGBUHP-UHFFFAOYSA-N
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Description

3-Cyclohexene-1,1-dicarboxylic acid, 3-acetyl-4-methyl-, diethyl ester is an organic compound with a complex structure It is characterized by the presence of a cyclohexene ring, two carboxylic acid groups, an acetyl group, and a methyl group, all esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1,1-dicarboxylic acid, 3-acetyl-4-methyl-, diethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The esterification process is followed by purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1,1-dicarboxylic acid, 3-acetyl-4-methyl-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The acetyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-Cyclohexene-1,1-dicarboxylic acid, 3-acetyl-4-methyl-, diethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which 3-Cyclohexene-1,1-dicarboxylic acid, 3-acetyl-4-methyl-, diethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The acetyl and methyl groups may also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexene-1-carboxylic acid, methyl ester
  • 3-Cyclohexene-1-carboxylic acid, 1-methylethyl ester
  • 3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride

Uniqueness

3-Cyclohexene-1,1-dicarboxylic acid, 3-acetyl-4-methyl-, diethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

190505-24-9

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

diethyl 3-acetyl-4-methylcyclohex-3-ene-1,1-dicarboxylate

InChI

InChI=1S/C15H22O5/c1-5-19-13(17)15(14(18)20-6-2)8-7-10(3)12(9-15)11(4)16/h5-9H2,1-4H3

InChI Key

LSYFLETYJGBUHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(=C(C1)C(=O)C)C)C(=O)OCC

Origin of Product

United States

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